molecular formula C7H13NO B2737962 3-Isocyanatohexane CAS No. 947612-22-8

3-Isocyanatohexane

Cat. No.: B2737962
CAS No.: 947612-22-8
M. Wt: 127.187
InChI Key: DNBQKIFNYIZSRX-UHFFFAOYSA-N
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Description

3-Isocyanatohexane is an organic compound classified as a monosubstituted isocyanate, with the molecular formula C7H13NO . It is an isomer of 1-isocyanatohexane (hexyl isocyanate) . As a member of the isocyanate family, its reactivity is defined by the characteristic -N=C=O functional group, which is highly susceptible to reactions with compounds containing active hydrogens, such as alcohols and amines . This reaction is the fundamental step in the formation of urethane and urea linkages, respectively. While specific, documented research applications for this compound are not detailed in the available public data, the broader class of isocyanates like it are of significant importance in synthetic chemistry. They are primarily used as building blocks in the synthesis of various polymers, including polyurethanes, and as intermediates in the preparation of pharmaceuticals, agrochemicals, and other specialty chemicals . The branched structure of this compound, compared to its linear isomer, may influence the physical properties and reactivity of the resulting compounds, offering researchers a tool to modify material characteristics such as flexibility, solubility, and thermal stability. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses. It is not for human consumption.

Properties

IUPAC Name

3-isocyanatohexane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO/c1-3-5-7(4-2)8-6-9/h7H,3-5H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNBQKIFNYIZSRX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(CC)N=C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

127.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Isocyanatohexane can be synthesized through several methods. One common approach involves the reaction of hexylamine with phosgene, resulting in the formation of this compound and hydrogen chloride as a byproduct . Another method includes the oxidation of isonitriles using dimethyl sulfoxide (DMSO) as an oxidant and trifluoroacetic anhydride as a catalyst .

Industrial Production Methods: The industrial production of isocyanates, including this compound, often relies on the phosgene process due to its efficiency. due to the toxicity of phosgene, alternative non-phosgene methods are being explored. These include the thermal decomposition of carbamates formed from nitro-amino compounds and carbon monoxide .

Chemical Reactions Analysis

Types of Reactions: 3-Isocyanatohexane undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemical Synthesis

3-Isocyanatohexane serves as a crucial building block in organic synthesis. Its highly electrophilic isocyanate group allows it to react with various nucleophiles, facilitating the formation of urethanes and ureas. These reactions are essential in creating polymers and other organic compounds used in diverse applications, including:

  • Polyurethane Production : The compound is extensively utilized in synthesizing polyurethanes, which are vital for manufacturing foams, coatings, and adhesives.
  • Synthesis of Biologically Active Molecules : It can be employed in creating modified biological molecules for pharmaceutical applications.

Industrial Applications

The primary industrial use of this compound lies in its role as a precursor for polyurethane materials. These materials have widespread applications, including:

  • Coatings : Used in protective coatings due to their durability and resistance to environmental degradation.
  • Adhesives : Employed in various bonding applications due to their strong adhesive properties.
  • Foams : Integral in producing flexible and rigid foams for insulation and cushioning products.

Biological Research

In biological contexts, this compound has been investigated for its potential to modify biological molecules. This application is particularly relevant in drug delivery systems where the reactivity of isocyanates can be harnessed to create targeted delivery mechanisms for therapeutic agents.

Environmental and Health Considerations

While this compound has valuable applications, it is important to consider its health implications. Isocyanates are known to cause respiratory issues upon exposure, necessitating careful handling and safety measures during industrial use . Research indicates that exposure to isocyanates can lead to sensitization and asthma, highlighting the need for stringent occupational safety protocols .

Case Study 1: Polyurethane Foams

A study examined the synthesis of polyurethane foams using this compound as a precursor. The findings indicated that varying the ratio of isocyanate to polyol significantly influenced the mechanical properties of the resulting foam. The optimal formulation achieved a balance between flexibility and rigidity, making it suitable for various applications from furniture cushioning to automotive interiors.

Case Study 2: Drug Delivery Systems

Research focused on modifying liposomes with this compound to enhance drug delivery efficiency. The study demonstrated that liposomes modified with this compound showed increased stability and controlled release profiles compared to unmodified liposomes, indicating potential for improved therapeutic efficacy in cancer treatment.

Data Tables

Application AreaSpecific UseBenefits
Chemical SynthesisBuilding block for polymersVersatile reactivity
Industrial CoatingsProtective coatingsDurability and environmental resistance
AdhesivesStrong bonding applicationsHigh adhesion strength
Biological ResearchDrug delivery systemsEnhanced stability and controlled release

Mechanism of Action

The mechanism of action of 3-isocyanatohexane involves its reactivity with nucleophiles. The isocyanate group (-N=C=O) is highly electrophilic, making it reactive towards nucleophiles such as alcohols, amines, and water. This reactivity allows it to form urethanes, ureas, and other derivatives, which are crucial in various applications .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 3-Isocyanatohexane (theoretical) with structurally related isocyanates and cyclohexane derivatives, based on available evidence:

Compound Molecular Formula Structure Isocyanate Groups CAS No. Key Properties/Applications References
This compound (theoretical) C₆H₁₁NCO Linear hexane, -NCO at C3 1 N/A Hypothetical; potential use in specialty polymers -
1,6-Diisocyanatohexane C₈H₁₂N₂O₂ Linear hexane, -NCO at C1 and C6 2 822-06-0 High reactivity for polyurethanes; used in elastomers and coatings
3-Isocyanato-1,1,5-trimethylcyclohexane C₁₀H₁₆N₂O₂ Cyclohexane ring with -NCO and methyl groups 1 79129-95-6 Branched structure reduces crystallinity; used in flexible foams
5-Isocyanato-1-(isocyanatomethyl)-1,3,3-trimethylcyclohexane C₁₂H₁₈N₂O₂ Cyclohexane with dual -NCO groups and methyl substituents 2 103458-56-6 High crosslinking density; applied in high-performance coatings
Cyclohexanemethyl isothiocyanate C₈H₁₃NS Cyclohexane with -SCN group 1 (thiocyanate) 52395-66-1 Lower reactivity vs. isocyanates; used in agrochemicals

Key Findings:

Reactivity and Applications: 1,6-Diisocyanatohexane (linear diisocyanate) exhibits higher reactivity due to two -NCO groups, enabling rapid polymer crosslinking. In contrast, this compound (mono-isocyanate) would likely require catalysts or elevated temperatures for comparable reactivity . Cyclohexane-based isocyanates (e.g., 3-Isocyanato-1,1,5-trimethylcyclohexane) show enhanced thermal stability and resistance to hydrolysis due to steric protection of the -NCO group by methyl substituents .

Structural Influence :

  • Linear isocyanates (e.g., 1,6-diisocyanatohexane) favor linear polymer chains, while branched or cyclic derivatives (e.g., 5-Isocyanato-1-(isocyanatomethyl)-...cyclohexane ) create densely crosslinked networks, improving mechanical strength .
  • Thiocyanate analogs (e.g., Cyclohexanemethyl isothiocyanate ) lack the electrophilic character of isocyanates, limiting their use in polyurethanes but expanding utility in pesticides .

Regulatory and Safety Profiles: Diisocyanates like 1,6-diisocyanatohexane require stringent handling due to respiratory sensitization risks, whereas mono-isocyanates (e.g., this compound) may pose lower hazards but still demand proper ventilation .

Biological Activity

3-Isocyanatohexane, a member of the isocyanate family, is primarily recognized for its industrial applications, particularly in the production of polymers and coatings. However, its biological activity and potential health effects have garnered attention due to its reactivity and toxicity profiles. This article explores the biological activity of this compound, focusing on its effects on human health, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is an aliphatic isocyanate with the formula C7_7H13_{13}N1_{1}O1_{1}. The isocyanate functional group (-N=C=O) is highly reactive, allowing it to form bonds with various biological molecules, including proteins and nucleic acids. This reactivity underpins its biological activity.

The biological activity of this compound is largely attributed to its ability to react with proteins, leading to the formation of neo-epitopes that can trigger immune responses. This process is crucial in understanding how exposure can lead to conditions such as asthma and other respiratory diseases.

  • Protein Modification : Upon exposure, this compound can modify proteins through carbamylation or urethane formation, which may alter protein function and induce immune sensitization.
  • Respiratory Effects : Inhalation of isocyanates has been linked to occupational asthma and other respiratory disorders. The compound can cause inflammation and damage to lung tissues upon contact with respiratory mucosa.

Toxicological Profile

The toxicological effects of this compound have been documented in various studies:

  • Inhalation Toxicity : Repeated exposure can lead to significant respiratory issues. For instance, a study indicated that inhalation exposure resulted in interstitial pneumonia and decreased lung function in animal models .
  • Dermal Exposure : Skin contact can also lead to sensitization and allergic reactions, as evidenced by case reports highlighting instances of occupational asthma following dermal exposure .

Occupational Exposure

Several case studies illustrate the health impacts associated with this compound exposure:

  • Case Study 1 : A group of workers exposed to polyurethane paints containing isocyanates developed symptoms of asthma after prolonged exposure. Six out of nine workers exhibited significantly reduced lung function during inhalation tests .
  • Case Study 2 : A maintenance worker exposed to isocyanate vapors while repairing equipment developed chronic respiratory issues, ultimately leading to severe health complications .

In Vitro Studies

Research utilizing cell cultures has demonstrated that exposure to this compound leads to:

  • Increased levels of inflammatory cytokines.
  • Alterations in cellular metabolism indicative of oxidative stress .

Summary Table of Biological Effects

Biological ActivityObservations
Respiratory Effects Induction of asthma-like symptoms; inflammation and lung damage observed in animal models
Skin Sensitization Reports of allergic reactions following dermal exposure; potential for cross-sensitization with other allergens
Immune Response Formation of neo-epitopes leading to sensitization; increased cytokine production in vitro

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing 3-Isocyanatohexane, and how can purity be validated?

  • Methodological Answer : Synthesis typically involves the reaction of hexane-3-amine with phosgene or safer alternatives like triphosgene under anhydrous conditions. Critical steps include maintaining inert atmospheres (argon/nitrogen) and controlled temperatures (0–5°C) to prevent side reactions. Purification via fractional distillation or column chromatography is essential. Purity validation requires gas chromatography (GC) coupled with mass spectrometry (MS) to confirm molecular weight and detect impurities. NMR (¹H/¹³C) and IR spectroscopy should corroborate functional groups (e.g., isocyanate peak at ~2250 cm⁻¹). Always reference spectral databases like NIST Chemistry WebBook for comparative analysis .

Q. How should this compound be handled to minimize degradation and ensure safety?

  • Methodological Answer : Store under inert gas in airtight, moisture-free containers at ≤4°C. Use Schlenk lines or gloveboxes for transfers to prevent hydrolysis. Personal protective equipment (PPE) — including nitrile gloves, respirators, and fume hoods — is mandatory. Degradation products (e.g., amines) can be monitored via periodic FTIR analysis. Emergency protocols for spills include neutralization with dry sand or specialized absorbents, avoiding water to prevent exothermic reactions. Consult SDS guidelines for isocyanate analogs to inform risk assessments .

Q. What spectroscopic techniques are most effective for characterizing this compound derivatives?

  • Methodological Answer : Combine NMR (¹H/¹³C) for structural elucidation, IR for isocyanate group confirmation, and high-resolution MS for molecular ion validation. For derivatives like ureas or carbamates, X-ray crystallography can resolve stereochemical ambiguities. Cross-validate data with computational tools (e.g., Gaussian for IR peak prediction) and reference libraries. Document anomalies, such as unexpected coupling constants in NMR, as potential indicators of conformational dynamics .

Advanced Research Questions

Q. How can contradictions in toxicity data for this compound be systematically addressed?

  • Methodological Answer : Conduct meta-analyses of in vitro/in vivo studies, prioritizing peer-reviewed data from agencies like ATSDR or EPA. Resolve discrepancies by evaluating study design variables: exposure duration, model organisms, and dose metrics (e.g., IC₅₀ vs. LC₅₀). Use statistical tools (e.g., ANOVA, Bayesian inference) to assess variability. For novel findings, propose mechanistic studies (e.g., reactive oxygen species assays) to clarify toxic pathways. Prioritize gaps identified in toxicological profiles, such as long-term carcinogenicity data .

Q. What experimental design principles optimize the study of this compound’s reactivity under catalytic conditions?

  • Methodological Answer : Employ a factorial design to test variables: catalyst type (e.g., Lewis acids vs. organocatalysts), solvent polarity, and temperature. Use kinetic studies (e.g., in situ IR monitoring) to track reaction progress. Compare turnover frequencies (TOF) and selectivity ratios (e.g., enantiomeric excess for chiral products). Address reproducibility issues by standardizing catalyst activation protocols and validating anhydrous conditions via Karl Fischer titration. Publish negative results to inform future optimization .

Q. How can computational modeling resolve ambiguities in this compound’s reaction mechanisms?

  • Methodological Answer : Apply density functional theory (DFT) to map potential energy surfaces for nucleophilic additions or cycloadditions. Validate transition states with intrinsic reaction coordinate (IRC) analysis. Compare computed activation energies with experimental Arrhenius plots. For solvent effects, use continuum models (e.g., COSMO-RS) or molecular dynamics simulations. Cross-reference computational findings with isotopic labeling experiments (e.g., ¹⁵N tracking in urea formation) to confirm mechanistic pathways .

Data Presentation and Reproducibility

Q. What strategies ensure reproducibility in synthesizing this compound analogs?

  • Methodological Answer : Document all parameters: stoichiometry, stirring rates, and purification gradients. Use standardized reagents from certified suppliers (e.g., Sigma-Aldrich, TCI). Share raw data (e.g., NMR FID files, chromatograms) in repositories like Zenodo. Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) and provide detailed supplemental materials, including failure logs and troubleshooting steps. Collaborate with third-party labs for independent validation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.